molecular formula C8H9ClINO B13957586 6-Iodo-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride

6-Iodo-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride

Cat. No.: B13957586
M. Wt: 297.52 g/mol
InChI Key: UYUHEWRQMWBISK-UHFFFAOYSA-N
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Description

6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is a halogenated derivative of the benzoxazine scaffold, characterized by an iodine substituent at the 6-position of the aromatic ring and a hydrochloride salt form.

Properties

Molecular Formula

C8H9ClINO

Molecular Weight

297.52 g/mol

IUPAC Name

6-iodo-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride

InChI

InChI=1S/C8H8INO.ClH/c9-6-1-2-8-7(5-6)10-3-4-11-8;/h1-2,5,10H,3-4H2;1H

InChI Key

UYUHEWRQMWBISK-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(N1)C=C(C=C2)I.Cl

Origin of Product

United States

Preparation Methods

Starting Material Preparation

  • The synthesis commonly begins with 6-bromo-3,4-dihydro-2H-benzo[b]oxazine or related halogenated precursors.
  • Reduction of 6-bromo-2H-benzo[b]oxazin-3(4H)-one with borane-tetrahydrofuran complex (BH3-THF) in refluxing tetrahydrofuran (THF) for extended periods (e.g., 14 hours) yields 6-bromo-3,4-dihydro-2H-benzo[b]oxazine with good yield (~85%) after workup and purification by silica gel chromatography.

Halogen Exchange to Introduce Iodine

  • The key step for preparing the 6-iodo derivative involves halogen exchange (halogenation) of the 6-bromo compound.
  • This can be achieved by nucleophilic substitution using potassium iodide or sodium iodide in polar aprotic solvents such as N,N-dimethylformamide (DMF).
  • Typical conditions include stirring the 6-bromo-3,4-dihydro-2H-benzo[b]oxazine with potassium carbonate and sodium iodide at 60°C for about 20 hours.
  • After reaction completion, aqueous workup and purification by silica gel chromatography afford the 6-iodo derivative.

Formation of Hydrochloride Salt

  • The free base 6-iodo-3,4-dihydro-2H-benzo[b]oxazine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as dioxane or ethyl acetate.
  • This step enhances compound stability and facilitates isolation as a crystalline solid.

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Reduction of 6-bromo-2H-benzo[b]oxazin-3(4H)-one BH3-THF, reflux in THF, 14 h ~85 Quenched with MeOH, purified by silica gel chromatography
Halogen exchange (Br to I) 6-bromo-3,4-dihydro-2H-benzo[b]oxazine, KI or NaI, K2CO3, DMF, 60°C, 20 h 30-40 Purified by silica gel chromatography
Hydrochloride salt formation Treatment with 2 M HCl in dioxane or EtOAc, room temperature Quantitative Crystallization from hexane/ethyl acetate mixture

Supporting Synthetic Routes and Analogous Preparations

  • Analogous syntheses of 6-bromo derivatives and their functionalization have been reported, involving palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura to introduce various substituents at position 6 before halogen exchange.
  • Microwave-assisted cyclization of appropriate precursors (e.g., orthoformate derivatives) under acidic catalysis (p-toluenesulfonic acid) has been used to form the benzo[b]oxazine ring system efficiently.

Analytical Data and Characterization

  • The 6-iodo compound and intermediates are characterized by ^1H NMR, showing typical chemical shifts for the oxazine methylene protons and aromatic protons.
  • Mass spectrometry confirms the molecular ion peaks corresponding to the halogenated species.
  • Purity and identity are further verified by chromatographic methods and melting point determination of the hydrochloride salt.

Summary of Preparation Methodology

Chemical Reactions Analysis

Types of Reactions

6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of deiodinated or partially reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazines, while oxidation and reduction reactions can produce corresponding oxides or reduced derivatives.

Scientific Research Applications

While comprehensive data tables and well-documented case studies for the applications of 6-Iodo-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride are not available in the search results, the available literature does provide some information regarding its potential applications and characteristics.

Chemical and Physical Properties

  • Chemical Names and Identifiers 6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine is also known as 6-IODO-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZINE .
  • Formula and Molecular Weight The chemical formula for 6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine is C8H8INO, with a molecular weight of 261.06 . The hydrochloride form has the formula C8H9ClINO and a molecular weight of 297.52 .

Potential Applications

  • 5-HT(6) Receptor Antagonists 3,4-Dihydro-2H-benzo[1,4]oxazine derivatives have been designed and synthesized as 5-HT(6) receptor antagonists . Many of these compounds display subnanomolar affinities for the 5-HT(6) receptor and good brain penetration in rats .
  • Anxiolytic and Antidepressant Agents 3,4-dihydro-2H-benzo[1,4]oxazine derivatives are useful as anxiolytic and/or antidepressant agents .
  • Potential Biological Activities The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride involves its interaction with specific molecular targets and pathways. The iodine atom plays a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the benzoxazine core significantly influences molecular weight, density, and electronic properties. Below is a comparative analysis of halogenated and other substituted benzoxazine derivatives:

Compound Substituent Molecular Weight (g/mol) Density (g/cm³) Melting Point (°C) Safety (GHS Hazard Codes) Key References
6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine HCl Br 214.06 1.534 296.36 (decomposes) Xn (Harmful if swallowed)
6-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine HCl F 186.61 (base) N/A N/A Not reported
6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine HCl Cl ~195.63 N/A N/A Not reported
7-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine HCl NO₂ 216.62 N/A N/A Not reported
6-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine OCH₃ 179.20 N/A N/A Not reported

Key Observations:

  • Halogenated Derivatives : Bromo and iodo derivatives exhibit higher molecular weights due to the larger atomic mass of halogens. The bromo analog (214.06 g/mol) has a density of 1.534 g/cm³, suggesting increased molecular packing compared to lighter substituents .

Structural Similarity and Bioactivity

  • Similarity Scores : The fluoro derivative (CAS 148583-65-7) has a structural similarity score of 0.81 to the iodo compound, while bromo analogs score lower (0.68–0.76) . These scores suggest that electronic and steric differences influence biological target interactions.
  • Benzodithiazine Analogs: Compounds like methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (MW 456.88 g/mol) demonstrate the impact of fused heterocycles on bioactivity, though their core structures differ significantly .

Biological Activity

6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is a compound belonging to the benzoxazine class of organic compounds. Its structural uniqueness, particularly the presence of an iodine atom at the sixth position of the benzoxazine ring, significantly influences its chemical properties and biological activities. This article focuses on the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

The molecular formula of 6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is C8H9ClINO, with a molecular weight of 297.52 g/mol. The compound exhibits various physical properties that may affect its biological activity:

PropertyValue
Boiling Point318.7 °C (predicted)
Density1.795 g/cm³ (predicted)
pKa3.69 (predicted)

Biological Activities

Research indicates that 6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride exhibits several promising biological activities:

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Anticancer Activity

Studies have shown that compounds similar to 6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride possess significant anticancer effects. For instance, a study involving a small library of 2H-benzo[b][1,4]oxazine derivatives revealed that certain compounds inhibited hypoxic cancer cell growth with IC50 values as low as 10 µM while sparing normoxic cells . The ability to selectively target hypoxic tumor environments is particularly relevant for cancer therapies.

Anti-inflammatory Properties

The compound has also been reported to exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.

The biological activity of 6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride can be attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The iodine atom enhances the compound's ability to inhibit enzymes involved in disease progression.
  • Receptor Modulation : It may modulate receptor activities that are crucial in inflammatory and cancerous processes.

These interactions highlight the importance of structural modifications in optimizing therapeutic efficacy.

Case Studies

Several studies have explored the biological effects of benzoxazine derivatives:

  • Hypoxia-Induced Gene Regulation : A study focused on the effects of oxazine derivatives on HepG2 cells under hypoxic conditions demonstrated that specific compounds downregulated hypoxia-inducible genes (HIF-1α, P21, and VEGF), indicating their potential as therapeutic agents in cancer treatment .
  • 5-HT6 Receptor Antagonism : Another research effort synthesized derivatives targeting the 5-HT6 receptor, which showed subnanomolar affinities and good brain penetration in animal models . This suggests potential applications in neuropharmacology.

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